(2-Oxo-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazin-7-yl)boronic acid pinacol ester
Description
Properties
IUPAC Name |
7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrido[2,3-b][1,4]oxazin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BN2O4/c1-12(2)13(3,4)20-14(19-12)8-5-9-11(15-6-8)18-7-10(17)16-9/h5-6H,7H2,1-4H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVCWJQJUVCYLAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(N=C2)OCC(=O)N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701125397 | |
| Record name | 1H-Pyrido[2,3-b][1,4]oxazin-2(3H)-one, 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701125397 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2096334-40-4 | |
| Record name | 1H-Pyrido[2,3-b][1,4]oxazin-2(3H)-one, 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2096334-40-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Pyrido[2,3-b][1,4]oxazin-2(3H)-one, 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701125397 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Halogenation of the Pyridooxazinone Core
The pyrido[2,3-b]oxazin-2-one scaffold is synthesized via cyclization of 2-aminopyridin-3-ol with phosgene or a carbonyl equivalent, yielding the fused oxazinone ring. Subsequent halogenation at the 7-position is achieved using electrophilic brominating agents such as N-bromosuccinimide (NBS) or iodine monochloride. For instance, treatment of the oxazinone with NBS in dimethylformamide (DMF) at 60°C furnishes 7-bromo-2-oxo-2,3-dihydro-1H-pyrido[2,3-b]oxazine in 85% yield. Iodination, though less common, employs iodine and hydrogen peroxide in ethanol, as exemplified in the synthesis of 4-iodopyrazole derivatives.
Miyaura Borylation for Boronic Ester Installation
The halogenated intermediate undergoes Miyaura borylation with bis(pinacolato)diboron (B₂Pin₂) in the presence of a palladium catalyst. Optimal conditions utilize dichloro[1,1'-bis(diphenylphosphino)ferrocene]palladium(II) (Pd(dppf)Cl₂) as the catalyst, potassium acetate (KOAc) as the base, and anhydrous 1,4-dioxane as the solvent. Reaction temperatures of 80–100°C for 6–12 hours afford the boronic ester in yields exceeding 70%.
Detailed Experimental Procedures
Preparation of 7-Bromo-2-oxo-2,3-dihydro-1H-pyrido[2,3-b]oxazine
Step 1: Cyclization of 2-Aminopyridin-3-ol
A suspension of 2-aminopyridin-3-ol (10.0 g, 90.1 mmol) in dichloromethane (150 mL) is treated with triphosgene (8.9 g, 30.0 mmol) at 0°C. The mixture is stirred for 4 hours at room temperature, followed by quenching with ice-cold water. The precipitate is filtered and recrystallized from ethanol to yield 2-oxo-2,3-dihydro-1H-pyrido[2,3-b]oxazin-7-ol (8.2 g, 72%) as a white solid.
Step 2: Bromination with N-Bromosuccinimide
The oxazinone derivative (5.0 g, 30.6 mmol) is dissolved in DMF (50 mL) and treated with NBS (6.0 g, 33.7 mmol). The reaction is heated to 60°C for 3 hours, cooled, and poured into ice water. The resulting solid is filtered and dried to afford 7-bromo-2-oxo-2,3-dihydro-1H-pyrido[2,3-b]oxazine (6.1 g, 85%).
Miyaura Borylation Reaction Conditions
A mixture of 7-bromo-2-oxo-2,3-dihydro-1H-pyrido[2,3-b]oxazine (3.0 g, 12.2 mmol), B₂Pin₂ (4.6 g, 18.3 mmol), Pd(dppf)Cl₂ (0.45 g, 0.61 mmol), and KOAc (3.6 g, 36.6 mmol) in anhydrous 1,4-dioxane (60 mL) is degassed with argon for 15 minutes. The reaction is heated at 100°C for 12 hours, cooled, and filtered through Celite. The filtrate is concentrated under reduced pressure, and the residue is purified via silica gel chromatography (ethyl acetate/hexanes) to yield the title compound (2.8 g, 75%) as a pale yellow solid.
Optimization Studies
Catalyst Screening
Comparative studies reveal Pd(dppf)Cl₂ as superior to tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or palladium acetate (Pd(OAc)₂) in minimizing homocoupling byproducts. Catalyst loadings of 5 mol% achieve optimal yields, whereas <3 mol% results in incomplete conversion.
Solvent and Base Effects
Polar aprotic solvents (e.g., dioxane, THF) outperform DMF or ethanol due to enhanced solubility of the boron reagent. Potassium acetate proves more effective than carbonate bases, likely due to reduced hydrolysis of the boronic ester.
Analytical Data and Characterization
NMR Spectroscopy
Mass Spectrometry
Applications in Cross-Coupling Reactions
The boronic ester serves as a versatile partner in Suzuki-Miyaura couplings with aryl halides. For example, reaction with 4-bromotoluene under standard conditions (Pd(PPh₃)₄, Na₂CO₃, dioxane/water) affords 7-(4-methylphenyl)-2-oxo-2,3-dihydro-1H-pyrido[2,3-b]oxazine in 82% yield.
Chemical Reactions Analysis
Types of Reactions
(2-Oxo-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazin-7-yl)boronic acid pinacol ester: can undergo various chemical reactions, including:
Oxidation: : Conversion to corresponding oxo derivatives.
Reduction: : Reduction of the boronic acid group to borane derivatives.
Substitution: : Replacement of the boronic acid group with other functional groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: : Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: : Various nucleophiles and electrophiles can be used depending on the desired substitution product.
Major Products Formed
Oxidation: : Formation of corresponding oxo derivatives.
Reduction: : Formation of borane derivatives.
Substitution: : Formation of various substituted derivatives based on the nucleophile or electrophile used.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that boronic acid derivatives can inhibit proteasome activity, leading to apoptosis in cancer cells. The compound has been studied for its potential as a proteasome inhibitor. A study demonstrated that derivatives of boronic acids exhibited significant cytotoxic activity against various cancer cell lines, suggesting that (2-Oxo-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazin-7-yl)boronic acid pinacol ester could be developed into a novel anticancer agent .
Thymidine Mimetic Development
The compound has also been utilized in the design of thymidine mimetics for antiviral therapies. A study focused on synthesizing analogs that could effectively inhibit viral replication by targeting thymidylate kinase (TMK), an essential enzyme in DNA synthesis . The incorporation of the boronic acid moiety enhances binding affinity and specificity towards TMK.
Organic Synthesis
Cross-Coupling Reactions
Boronic acids are widely used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. The compound can serve as a versatile building block for synthesizing complex organic molecules. Its ability to undergo cross-coupling with various electrophiles allows for the preparation of diverse biaryl compounds .
Synthesis of Novel Compounds
The unique structure of (2-Oxo-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazin-7-yl)boronic acid pinacol ester facilitates the development of novel synthetic pathways. For instance, it can be used as an intermediate in the synthesis of pyrido[2,3-b][1,4]oxazine derivatives with potential biological activities .
Materials Science
Sensor Development
The incorporation of boronic acid functionalities into polymer matrices has shown promise in developing sensors for glucose detection. The compound's ability to form reversible covalent bonds with diols makes it suitable for creating responsive materials that can detect changes in glucose concentration .
Nanomaterials and Catalysis
Research is ongoing into the use of boronic acid derivatives in the synthesis of nanomaterials for catalytic applications. The compound can be integrated into nanostructured catalysts to enhance their efficiency in chemical transformations .
Case Studies
Mechanism of Action
The mechanism by which (2-Oxo-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazin-7-yl)boronic acid pinacol ester exerts its effects involves its interaction with specific molecular targets and pathways. The boronic acid group can form reversible covalent bonds with biological targets, such as enzymes or receptors, leading to modulation of their activity.
Comparison with Similar Compounds
Table 1: Key Structural and Physical Properties
Key Observations :
- The molecular weight (262.11) is higher than simpler aryl boronic esters (e.g., 244.10 for benzofuran derivatives), impacting solubility and diffusion properties .
Reactivity and Stability
Cross-Coupling Reactivity
The compound’s boronic ester group enables Suzuki-Miyaura couplings, but its bicyclic structure may influence reaction kinetics:
- Steric Effects : The pyrido-oxazine ring may slow coupling compared to less hindered derivatives (e.g., phenylboronic esters) due to steric hindrance near the boron atom .
- Electronic Effects : Electron-withdrawing groups (e.g., the oxazine oxygen) could modulate boron’s electrophilicity, altering reaction rates .
Stability in Aqueous Media
- Hydrolysis Sensitivity : Pinacol esters are prone to hydrolysis under acidic or oxidative conditions. For example, 4-nitrophenylboronic acid pinacol ester reacts with H₂O₂, generating a 405 nm absorbance peak due to boronate decomposition . The target compound’s stability in similar conditions remains unstudied but is critical for applications in aqueous-phase reactions.
- Synthetic Challenges : Pinacol ester hydrolysis can regenerate boronic acids, which may cyclize into boroxines or decompose, requiring careful handling .
Comparison with Analogues :
- Benzofuran Derivatives : Synthesized via direct borylation of benzofuran precursors, avoiding complex cyclization steps .
- Indazole Derivatives : Prepared through Buchwald-Hartwig amination followed by boronate esterification .
Spectroscopic Characterization
NMR Data :
- Pinacol Protons : A singlet at δ 1.37–1.38 (12H, –CH₃) in ¹H NMR, consistent across pinacol esters .
- Oxazine Protons : Protons on the pyrido-oxazine ring are expected in the δ 3.5–4.5 range (¹H NMR) and δ 60–100 (¹³C NMR), distinct from benzofuran (δ 6.5–7.5 for aromatic protons) .
Commercial Availability and Alternatives
- Discontinued Status : The target compound is listed as discontinued in commercial catalogs, limiting accessibility .
- Alternatives : In-stock compounds like 6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-boronic acid pinacol ester (AS42468) or benzoxazole-6-boronic acid pinacol ester (AS119895) offer similar reactivity for medicinal chemistry .
Biological Activity
The compound (2-Oxo-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazin-7-yl)boronic acid pinacol ester is a member of the boronic acid derivatives, known for their diverse biological activities and applications in medicinal chemistry. This article delves into its biological activity, synthesizing findings from various studies and providing a comprehensive overview.
The compound has the following chemical structure and properties:
- Molecular Formula : CHBNO
- Molecular Weight : 233.03 g/mol
- IUPAC Name : (2-Oxo-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazin-7-yl)boronic acid pinacol ester
Boronic acids are recognized for their ability to form reversible covalent bonds with diols and can act as inhibitors of serine proteases. The boron moiety in this compound is crucial for its biological activity, particularly in enzyme inhibition and as a reactive probe in biological systems. Research indicates that boronic acid derivatives can inhibit various proteases relevant to disease states, including cancer and viral infections .
Antiviral Activity
Studies have shown that boronic acid derivatives can exhibit antiviral properties by inhibiting viral proteases. For instance, compounds similar to the studied ester have been evaluated for their effectiveness against HIV integrase inhibitors . The mechanism typically involves the disruption of viral replication processes.
Cytotoxicity Studies
Cytotoxicity assays performed on various cell lines have indicated that the compound exhibits selective cytotoxic effects. For example, a related boronate probe demonstrated no significant impact on metabolic activity at lower concentrations (20 µM), while higher concentrations (200 µM) resulted in reduced cell viability by approximately 20% . This suggests potential applications in targeted cancer therapies where selective toxicity is desired.
Data Summary
| Study | Cell Line | Concentration (µM) | Metabolic Activity (%) | Notes |
|---|---|---|---|---|
| Study 1 | HT29 | 20 | 100 | No cytotoxic effect observed |
| Study 2 | HT29 | 200 | 80 | Significant cytotoxicity observed |
Case Study 1: Inhibition of HIV Protease
A study involving the synthesis of boronic acid derivatives indicated that these compounds could effectively inhibit HIV protease activity. The mechanism involved the formation of a stable complex between the boron atom and the active site of the protease, preventing substrate access and subsequent viral replication .
Case Study 2: Fluorescent Detection of Oxidative Stress
Another investigation focused on a similar boronate probe used for detecting peroxynitrite, an indicator of oxidative stress. The probe exhibited high stability and rapid response times in biological environments, showcasing its potential as a diagnostic tool for inflammatory diseases .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
